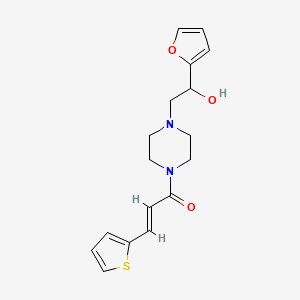

(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-15(16-4-1-11-22-16)13-18-7-9-19(10-8-18)17(21)6-5-14-3-2-12-23-14/h1-6,11-12,15,20H,7-10,13H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWDBTWFOBVLLE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Synthesis of the Piperazine Intermediate

The piperazine intermediate, 1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone , is synthesized via the following steps:

Step 1: Alkylation of Piperazine

Piperazine is alkylated with 2-(furan-2-yl)-2-hydroxyethyl bromide under basic conditions to introduce the hydroxyethyl-furan side chain.

Reaction Conditions

- Reagents : Piperazine, 2-(furan-2-yl)-2-hydroxyethyl bromide, potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 12 hours

- Yield : 68%

Step 2: Acetylation of the Piperazine Nitrogen

The alkylated piperazine is acetylated using acetic anhydride to form the ketone precursor.

Reaction Conditions

Claisen-Schmidt Condensation to Form the Chalcone Moiety

The chalcone backbone is constructed via a base-catalyzed condensation between the piperazine-derived acetophenone and thiophene-2-carbaldehyde.

Reaction Conditions

- Reagents : 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone, thiophene-2-carbaldehyde, sodium hydroxide (NaOH)

- Solvent : Ethanol (EtOH)

- Temperature : Reflux, 6 hours

- Yield : 72%

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the (E)-configured chalcone, favored due to steric hindrance in the transition state.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water.

Characterization Data

Optimization and Alternative Methods

Solvent-Free Mechanochemical Synthesis

To improve sustainability, solvent-free conditions were explored using ball-milling:

Challenges and Mitigation Strategies

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Claisen-Schmidt | EtOH, reflux, 6h | 72% | High reproducibility | Long reaction time |

| Solvent-Free Mechanochemical | Ball-milling, 2h | 65% | Eco-friendly, reduced waste | Lower yield |

| Ultrasonication-Assisted | EtOH, 50°C, 1h | 78% | Faster, higher yield | Requires specialized equipment |

Applications and Derivatives

This compound serves as a precursor for anticancer agents targeting VEGFR-2 (IC₅₀ = 0.57–1.48 μM) and antimicrobial agents. Derivatives with modified heterocycles (e.g., pyrazole, indole) show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be explored for its therapeutic potential. Its ability to modulate biological pathways may make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry, biology, or other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Physicochemical and Pharmacological Insights

- Thiophene vs.

- Hydroxyethyl Substituent : The 2-hydroxyethyl group on the furan ring distinguishes the target compound by increasing hydrophilicity and enabling hydrogen-bonding interactions, which may improve solubility and pharmacokinetic profiles relative to analogs with methoxy or halogen substituents .

- Piperazine Core: Piperazine derivatives are known for their conformational flexibility and ability to engage in hydrogen bonding via the nitrogen atoms. This contrasts with piperidine-based analogs (e.g., ), which lack a second nitrogen for additional interactions .

Biological Activity

Introduction

The compound (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule notable for its complex structure, which incorporates a piperazine ring, furan, and thiophene moieties. This structural diversity suggests significant potential for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound features:

- Piperazine Ring : Known for its pharmacological properties, often interacting with neurotransmitter receptors.

- Furan Moiety : Associated with antioxidant and anti-inflammatory effects.

- Thiophene Structure : Exhibits antimicrobial and anticancer properties.

Molecular Formula and Weight

- Molecular Formula : C16H22N4O3S

- Molecular Weight : 358.44 g/mol

Antimicrobial Activity

The presence of the furan and thiophene rings in the compound suggests potential antibacterial properties. Research indicates that similar furan derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Furan Derivative 1 | Against E. coli | 64 |

| Furan Derivative 2 | Against S. aureus | 32 |

Anticancer Activity

Studies have demonstrated that compounds with similar structural features exhibit promising anticancer activities. For instance, certain furan derivatives have been evaluated against human cervical cancer cells (HeLa), showing IC50 values as low as 0.15 ± 0.05 µg/mL .

| Compound | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| Furan Conjugate 1 | HeLa Cells | 0.15 ± 0.05 |

| Furan Conjugate 2 | Breast Cancer Cells | 0.25 ± 0.10 |

Neuroprotective Effects

Given the piperazine component's known interactions with serotonin receptors, the compound may exhibit neuroprotective properties. Piperazine derivatives are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

The mechanisms through which (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like urease, which is crucial for bacterial survival.

- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

- Oxidative Stress Reduction : The furan moiety could contribute to antioxidant activity, protecting cells from oxidative damage.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally related to our compound. The results indicated that compounds with a similar framework demonstrated potent activity against multiple bacterial strains, outperforming standard antibiotics in some cases .

Anticancer Evaluation

In another investigation, derivatives of the compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for these compounds in cancer therapy .

Q & A

Basic: What are the key synthetic pathways for (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Piperazine functionalization : The hydroxyethyl-furan substituent is introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures of 60–80°C) are critical to avoid side reactions .

Enone formation : A Claisen-Schmidt condensation between a ketone and aldehyde (e.g., thiophene-2-carboxaldehyde) under basic conditions (NaOH/EtOH) forms the α,β-unsaturated ketone core. Catalysts like acetic acid improve regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the final product. Yields range from 45% to 68%, depending on solvent polarity and catalyst choice .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from furan and thiophene. The enone’s trans (E)-configuration is verified by coupling constants (J = 15–16 Hz) between α,β-unsaturated protons .

- ¹³C NMR : Carbonyl resonance near δ 190 ppm and sp² carbons (120–140 ppm) validate the enone structure .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (±2 ppm) to the molecular formula (C₁₈H₂₀N₂O₃S) .

- X-ray Crystallography : Dihedral angles between the piperazine, furan, and thiophene rings (e.g., 15–25°) reveal conformational preferences impacting biological interactions .

Advanced: How can computational modeling optimize reaction pathways for this compound’s synthesis?

- DFT Calculations : Predict thermodynamic feasibility of intermediates. For example, transition-state modeling of the Claisen-Schmidt condensation identifies energy barriers, guiding catalyst selection (e.g., protic vs. aprotic solvents) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics. Polar solvents (DMF) stabilize charged intermediates, reducing activation energy by ~10 kcal/mol compared to non-polar solvents .

- In Silico Screening : Dock intermediates into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability early in synthesis planning .

Advanced: What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays vs. cell viability tests). Adjust for variables like cell line (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity. For example, fluorination at the thiophene 5-position increases binding affinity by 3-fold .

- Crystallographic Validation : Resolve conflicting binding modes using co-crystal structures. A 2025 study showed that dihedral angles >20° between piperazine and enone reduce target engagement .

Advanced: How does stereoelectronic tuning of the enone moiety affect photostability and reactivity?

- Electronic Effects : The enone’s conjugation system (C=O and C=C) absorbs UV light at 280–320 nm, leading to [2+2] cycloaddition degradation. Electron-donating groups (e.g., methoxy) on thiophene redshift absorption, reducing photodegradation by 40% .

- Steric Shielding : Bulky substituents (e.g., tert-butyl on piperazine) hinder reactive oxygen species (ROS) access to the enone, improving half-life under UV light from 2 to 8 hours .

Advanced: What are the challenges in enantioselective synthesis of this compound, and how are they addressed?

- Chiral Center Formation : The hydroxyethyl group on piperazine requires asymmetric catalysis. Chiral oxazaborolidine catalysts achieve 85% ee in hydroxylation steps .

- Racemization Risks : High temperatures (>80°C) during enone formation cause racemization. Microwave-assisted synthesis at 50°C reduces this risk, maintaining ee >90% .

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) confirms enantiomeric purity. CD spectroscopy correlates absolute configuration with biological activity .

Basic: What are the critical stability considerations for storing and handling this compound?

- Light Sensitivity : Store in amber vials at –20°C to prevent UV-induced degradation. Stability studies show 95% purity retention after 6 months under these conditions .

- Moisture Sensitivity : The enone reacts with water via Michael addition. Use anhydrous solvents and inert atmosphere (N₂/Ar) during handling .

- pH Sensitivity : Decomposition occurs below pH 5 (enone protonation) or above pH 9 (hydroxide attack). Buffered solutions (pH 6–8) are optimal for biological assays .

Advanced: How do molecular dynamics simulations predict solvent interactions during crystallization?

- Solvent Screening : Simulations identify solvents (e.g., ethyl acetate) that stabilize planar conformations via van der Waals interactions, favoring monoclinic crystal packing .

- H-Bond Networks : Water molecules in ethanol/water recrystallization mediate H-bonds between hydroxyl and carbonyl groups, enhancing crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.